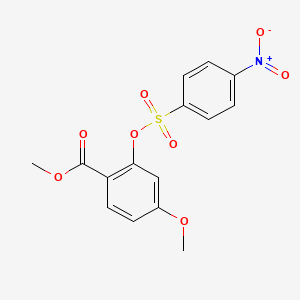
Methyl 4-methoxy-2-(4-nitrophenyl)sulfonyloxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methoxy-2-(4-nitrophenyl)sulfonyloxybenzoate, also known as MMSB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MMSB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 375.36 g/mol.
Wirkmechanismus
The mechanism of action of Methyl 4-methoxy-2-(4-nitrophenyl)sulfonyloxybenzoate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory molecules. Methyl 4-methoxy-2-(4-nitrophenyl)sulfonyloxybenzoate has been shown to selectively inhibit COX-2 over COX-1, which is desirable for the development of new painkillers with fewer side effects.
Biochemical and Physiological Effects:
Methyl 4-methoxy-2-(4-nitrophenyl)sulfonyloxybenzoate has been shown to exhibit potent anti-inflammatory and analgesic properties in various animal models. It has also been shown to reduce fever and edema, indicating its potential as an anti-inflammatory agent. In addition, Methyl 4-methoxy-2-(4-nitrophenyl)sulfonyloxybenzoate has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 4-methoxy-2-(4-nitrophenyl)sulfonyloxybenzoate is its ease of synthesis and purification, making it readily available for use in various lab experiments. However, one of the limitations of Methyl 4-methoxy-2-(4-nitrophenyl)sulfonyloxybenzoate is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Methyl 4-methoxy-2-(4-nitrophenyl)sulfonyloxybenzoate, including the development of new painkillers and anti-inflammatory agents based on its structure and mechanism of action. In addition, Methyl 4-methoxy-2-(4-nitrophenyl)sulfonyloxybenzoate could be further explored for its potential applications in material science, including the synthesis of new functional materials. Furthermore, the development of new synthetic routes for Methyl 4-methoxy-2-(4-nitrophenyl)sulfonyloxybenzoate could lead to the discovery of new bioactive molecules with potential therapeutic applications.
Synthesemethoden
Methyl 4-methoxy-2-(4-nitrophenyl)sulfonyloxybenzoate can be synthesized using a variety of methods, including the reaction of 4-nitrophenol with methyl 4-methoxy-2-hydroxybenzoate in the presence of sulfuric acid and acetic anhydride. The reaction results in the formation of Methyl 4-methoxy-2-(4-nitrophenyl)sulfonyloxybenzoate as a white crystalline solid, which can be purified using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
Methyl 4-methoxy-2-(4-nitrophenyl)sulfonyloxybenzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, Methyl 4-methoxy-2-(4-nitrophenyl)sulfonyloxybenzoate has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new painkillers. In drug discovery, Methyl 4-methoxy-2-(4-nitrophenyl)sulfonyloxybenzoate has been used as a building block for the synthesis of various bioactive molecules, including antitumor agents and antibacterial agents. In material science, Methyl 4-methoxy-2-(4-nitrophenyl)sulfonyloxybenzoate has been used as a precursor for the synthesis of functional materials, including polymers and metal-organic frameworks.
Eigenschaften
IUPAC Name |
methyl 4-methoxy-2-(4-nitrophenyl)sulfonyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO8S/c1-22-11-5-8-13(15(17)23-2)14(9-11)24-25(20,21)12-6-3-10(4-7-12)16(18)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDIJBMCRPZPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methoxy-2-(4-nitrophenyl)sulfonyloxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[1-[(5-Cyclobutyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7682437.png)
![2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide](/img/structure/B7682440.png)
![2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine](/img/structure/B7682443.png)
![1-[2-(4-Fluorophenyl)sulfanylethyl]pyrrolidine-2,5-dione](/img/structure/B7682460.png)
![2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol](/img/structure/B7682464.png)


![2-chloro-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzenesulfonamide](/img/structure/B7682480.png)
![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-4-methyl-N-propan-2-ylbenzamide](/img/structure/B7682492.png)


![Ethyl 4-fluoro-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1-benzothiophene-2-carboxylate](/img/structure/B7682510.png)
![4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7682531.png)